Pent-2-ynal, 4,4-dimethyl-
Overview
Description
“Pent-2-ynal, 4,4-dimethyl-” is a chemical compound with the molecular formula C7H10O . It has a molecular weight of 110.1537 . This compound is also known by the name "4,4-Dimethyl-2-pentynal" .
Molecular Structure Analysis
The molecular structure of “Pent-2-ynal, 4,4-dimethyl-” can be represented in 2D or 3D models . The IUPAC Standard InChI is InChI=1S/C7H10O/c1-7(2,3)5-4-6-8/h6H,1-3H3 .Physical And Chemical Properties Analysis
“Pent-2-ynal, 4,4-dimethyl-” has a molecular weight of 110.1537 . Other physical and chemical properties such as density, boiling point, and vapor pressure are not detailed in the available resources.Scientific Research Applications
Antifungal Activity : A novel compound similar to Pent-2-ynal, 4,4-dimethyl- (2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate) demonstrated antifungal activity against various Aspergillus and Candida species, indicating potential for developing new antimycotic drugs (Dabur et al., 2005).
Antitumor Activity : The (S)-enantiomer of a compound related to Pent-2-ynal, 4,4-dimethyl- ([4-(2-hydroxy-1-phenylethylimino)pent-2-ol]dimethyltin(iv)) showed promising in vitro antitumor activity against human tumor cell lines, with potential for in vivo applications (Arjmand et al., 2013).
Chemical Reactivity : The bicyclo[1.1.1]pent-1-yl radical, a derivative of Pent-2-ynal, 4,4-dimethyl-, exhibits a high reactivity with three-coordinate phosphorus molecules, similar to that of phenyl radicals (Dockery & Bentrude, 1997).
Stereoselective Synthesis : A study presented a stereoselective synthesis of a compound similar to Pent-2-ynal, 4,4-dimethyl- (4-(4,4-dimethylpent-2-ynylidene)-N1,N5-dimethyl-N1,N5-bis(naphthalen-1-ylmethyl)pent-2-ene-1,5-diamine), indicating its potential in chemical synthesis (Colombo et al., 2009).
Photochemistry : A study on the UV-vis irradiation of 2,4-dimethyl-2-(thiophen-3-yl)-4-(thiophen-3-yl-S,S-dioxo)pentan-3-one, a derivative of Pent-2-ynal, 4,4-dimethyl-, led to the intramolecular 2 + 2 photocycloaddition, demonstrating its significance in photochemical reactions (Resendiz et al., 2008).
properties
IUPAC Name |
4,4-dimethylpent-2-ynal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-7(2,3)5-4-6-8/h6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMPOWDLMOYPDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180454 | |
Record name | Pent-2-ynal, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-2-ynal, 4,4-dimethyl- | |
CAS RN |
2579-21-7 | |
Record name | Pent-2-ynal, 4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002579217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pent-2-ynal, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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